molecular formula C9H15NO2 B1329418 Ethyl 2-cyano-2-ethylbutanoate CAS No. 1619-56-3

Ethyl 2-cyano-2-ethylbutanoate

Cat. No.: B1329418
CAS No.: 1619-56-3
M. Wt: 169.22 g/mol
InChI Key: MYPRYLUIKAKSET-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-ethylbutanoate is an organic compound with the molecular formula C9H15NO2. It is a nitrile and ester derivative, known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-ethylbutanoate can be synthesized through the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-ethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles and esters.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-ethylbutanoate involves its interaction with various molecular targets. In hydrolysis reactions, it acts as a substrate for esterases, leading to the formation of corresponding acids and alcohols. In reduction reactions, it undergoes electron transfer processes facilitated by reducing agents .

Comparison with Similar Compounds

Ethyl 2-cyano-2-ethylbutanoate can be compared with similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and industrial processes.

Properties

IUPAC Name

ethyl 2-cyano-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPRYLUIKAKSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167268
Record name Ethyl 2-cyano-2-ethylbutyrate
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619-56-3
Record name Ethyl 2-cyano-2-ethylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1619-56-3
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Record name Ethyl 2-cyano-2-ethylbutyrate
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Record name 1619-56-3
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Record name Ethyl 2-cyano-2-ethylbutyrate
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Record name Ethyl 2-cyano-2-ethylbutyrate
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Record name ETHYL 2-CYANO-2-ETHYLBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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